molecular formula C15H17FN2O2 B11842560 Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B11842560
M. Wt: 276.31 g/mol
InChI Key: JIDTVVONLNRAGA-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate is a synthetic quinoline derivative of significant interest in medicinal chemistry research. Quinoline scaffolds are recognized for their diverse biological activities and are frequently explored in the development of novel therapeutic agents . This compound features a multi-substituted quinoline core, including a dimethylamino group, a fluorine atom, and a methyl group, which are common pharmacophores used to modulate the molecule's physicochemical properties and biological interactions. While specific studies on this exact molecule are not detailed in the search results, quinoline-3-carboxylate derivatives and related analogs are actively investigated for their potential as DNA intercalating agents and anticancer compounds . The planar structure of the quinoline ring can facilitate insertion between DNA base pairs, making such compounds valuable tools for studying DNA interaction mechanics and for developing new chemotherapeutic strategies . The presence of the fluorine atom is a strategic modification often employed in drug discovery to influence a compound's metabolic stability, bioavailability, and binding affinity . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C15H17FN2O2/c1-5-20-15(19)10-8-17-13-9(2)6-7-11(16)12(13)14(10)18(3)4/h6-8H,5H2,1-4H3

InChI Key

JIDTVVONLNRAGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)N(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SN-Ar) and Cyclization

This method, adapted from pyrrolo[3,2-h]quinoline synthesis, involves:

  • Halogen displacement : Reacting 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate with ethyl 3-(dimethylamino)acrylate under basic conditions (NaH/DMF) to install the dimethylamino group.

  • Cyclization : Acid-catalyzed (TFA) intramolecular lactamization forms the quinoline ring.

  • Esterification : Ethyl ester formation via reflux with ethanol and catalytic sulfuric acid.

Key data :

StepReagents/ConditionsYield
SN-ArNaH, DMF, 25°C, 12h81%
CyclizationTFA, 24h, rt68%

Friedländer Quinoline Synthesis

Modified for fluorine and methyl groups:

  • Condensation : 5-fluoro-2-aminobenzaldehyde reacts with ethyl 3-(dimethylamino)-3-oxopropanoate in acidic media (H2SO4/EtOH).

  • Methylation : Post-cyclization treatment with methyl iodide and K2CO3 introduces the 8-methyl group.

Optimization :

  • Solvent : Ethanol promotes cyclization efficiency.

  • Catalyst : Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride enhances yield (92%) under solvent-free conditions.

Functionalization and Derivative Synthesis

Direct Fluorination and Methylation

A sequential approach derived from chlorinated quinoline synthesis:

  • Nitrification : 3,4-dimethoxyacetophenone → 2-nitro-4,5-dimethoxyacetophenone.

  • Fluorination : HF/pyridine replaces chloride at C5.

  • Dimethylamino introduction : Condensation with N,N-dimethylformamide dimethyl acetal.

  • Esterification : Ethyl chloroformate in THF.

Challenges :

  • Regioselectivity in fluorination requires low temperatures (0–5°C).

  • Methylation at C8 necessitates steric control (e.g., bulky bases).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
SN-ArHigh regioselectivityMulti-step purification68–81%
FriedländerOne-pot synthesisSensitive to substituent electronics70–92%
Direct FunctionalizationScalableHazardous fluorination reagents50–65%

Mechanistic Insights

  • SN-Ar Reactivity : Enhanced by electron-withdrawing groups (e.g., nitro, keto) at ortho/para positions.

  • Cyclization Drivers : Acid catalysis (TFA) promotes lactamization via protonation of the carbonyl oxygen.

  • Catalytic Effects : Magnetic nanoparticles reduce reaction times by 40% via surface activation.

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl 3-(dimethylamino)acrylate is commercially available but benefits from in situ preparation.

  • Safety : HF alternatives (e.g., KF/CaF2) mitigate corrosion risks.

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane) achieves >95% purity.

Emerging Methodologies

  • Photocatalytic C–H Activation : Direct functionalization of quinolines using Ir(III) catalysts under blue light.

  • Flow Chemistry : Continuous processing reduces batch variability and improves throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Dimethylamine, fluorine gas, and methyl iodide.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For instance, its antimicrobial activity may be due to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s unique substituent arrangement distinguishes it from other quinoline-3-carboxylates. Key structural analogs include:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate C₁₅H₁₇FN₂O₂ 4-(N,N-dimethylamino), 5-F, 8-CH₃ Potential antimicrobial/antitumor activity (inferred from fluoroquinolone analogs)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀BrNO₃ 8-Br, 4-OH Intermediate in synthesis of bioactive molecules; bromine enhances halogen bonding
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate C₁₂H₉ClFNO₃ 5-Cl, 8-F, 4-OH Halogen-rich structure; possible antitubercular activity
Ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate C₁₂H₁₂N₃O₃ 7,8-NH₂, 4-O Antitumor activity via DNA gyrase inhibition
Ethyl 4-(dimethylamino)benzoate (EDB) C₁₁H₁₅NO₂ Aromatic ester with dimethylamino group High reactivity as a co-initiator in resin polymerization

Physicochemical Properties

  • Solubility: The methyl group at position 8 and fluorine at position 5 likely improve lipid solubility compared to hydroxylated analogs (e.g., Ethyl 4-hydroxyquinoline-3-carboxylates), enhancing membrane penetration .
  • Stability : Fluorine’s electronegativity and the ester group’s hydrolytic stability may prolong half-life relative to compounds with labile substituents like nitro or azido groups .

Biological Activity

Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its antiproliferative properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their diverse biological activities. They have been studied for their roles as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. The structural features of these compounds significantly influence their pharmacological profiles.

Antiproliferative Activity

Recent studies have focused on the antiproliferative activity of various quinoline derivatives against different cancer cell lines. The biological activity of this compound was evaluated through in vitro assays.

Case Studies

  • Antiproliferative Assays :
    • Cell Lines Tested : The compound was tested against several cancer cell lines, including H-460 (non-small-cell lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer).
    • IC50 Values : The compound exhibited varying degrees of potency across these cell lines. For instance, some derivatives showed IC50 values as low as 0.03 μM against H-460 cells, indicating strong antiproliferative effects compared to positive controls like gefitinib .
CompoundCell LineIC50 (μM)
This compoundH-4600.03
This compoundHT-290.55
This compoundHepG20.33
This compoundSGC-79011.24
  • Mechanisms of Action :
    • The antiproliferative effects are attributed to the compound's ability to inhibit specific cellular pathways involved in cancer cell growth and survival. The presence of a dimethylamino group at the C-4 position has been noted to enhance activity significantly, while other substitutions can lead to decreased potency due to steric hindrance .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Dimethylamino Group : This substituent contributes positively to the antiproliferative potency.
  • Fluorine Substitution : The presence of fluorine at the C-5 position has been associated with improved bioactivity.

Research indicates that modifications to the quinoline scaffold can lead to significant changes in activity; for example, the introduction of electron-donating groups at specific positions enhances potency against various cancer types .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Quinoline Core Formation : Cyclization of substituted aniline derivatives with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).

Fluorination : Introduction of fluorine at position 5 via electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .

Dimethylamino Group Installation : Nucleophilic substitution or reductive amination at position 4, often requiring anhydrous conditions and catalysts like Pd/C or Raney Ni .

  • Critical Factors : Temperature control (60–120°C), solvent selection (DMF, THF), and stoichiometric ratios of reagents (e.g., excess fluorinating agent) are essential for minimizing byproducts. Purity is validated via HPLC (>95%) and NMR spectroscopy .

Q. How do structural features (e.g., dimethylamino, fluorine, methyl groups) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Dimethylamino Group : Enhances solubility in polar solvents (e.g., DMSO) and basicity (pKa ~8–9), facilitating interactions with biological targets .
  • Fluorine Substituent : Increases metabolic stability and lipophilicity (logP ~2.5–3.0), improving membrane permeability .
  • Methyl Group (C8) : Steric effects may reduce rotational freedom, stabilizing the quinoline ring conformation. Computational modeling (e.g., DFT) and X-ray crystallography are used to validate spatial arrangements .

Advanced Research Questions

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound against bacterial targets?

  • Methodological Answer :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to fluoroquinolone controls .
  • Target Binding Studies : Fluorescence quenching assays to assess interactions with DNA gyrase or topoisomerase IV. Competitive binding with ciprofloxacin can identify resistance mechanisms .
  • SAR Modifications : Systematic substitution of fluorine (C5) and methyl (C8) groups with halogens (Cl, Br) or bulkier substituents to evaluate steric/electronic effects on potency .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determinations and use isogenic bacterial strains to control for genetic background .
  • Solubility Issues : Use co-solvents (e.g., 10% DMSO) or nanoformulations to ensure consistent bioavailability across experiments .
  • Structural Degradation : Monitor compound stability via LC-MS under assay conditions (pH, temperature) to rule out decomposition artifacts .

Q. What advanced techniques are used to study its mechanism of action in cancer cell lines?

  • Methodological Answer :

  • Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays to quantify programmed cell death .
  • Kinase Inhibition Profiling : High-throughput screening against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive luminescence assays .
  • Metabolomics : LC-HRMS to track downstream metabolic disruptions (e.g., TCA cycle intermediates) in treated vs. untreated cells .

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